molecular formula C17H15N3O2S B2567818 2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-71-4

2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2567818
CAS No.: 313662-71-4
M. Wt: 325.39
InChI Key: CUHOHIUIUDWYJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not specified, related compounds have been synthesized using various methods . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .

Scientific Research Applications

Synthesis and Reactivity

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized through the coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with either ethyl cyanoacetate or ethyl acetoacetate. This process yielded derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, showcasing the compound's utility in generating a wide range of heterocyclic compounds (Mohareb et al., 2004).

Novel Synthesis and Antitumor Evaluation : A study demonstrated the synthesis of different heterocyclic derivatives from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, leading to compounds comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives were evaluated for their antitumor activities, with most compounds revealing high inhibitory effects against various human cancer cell lines (Shams et al., 2010).

Utility in Synthesizing Thienopyridines and Thienopyrimidines : Another research focused on the preparation of 2-amino-4,5,6,7-tetrahydrobenzo[b]-thiophene-3-carboxamide and its reactivity towards chemical reagents to yield thienopyridines and thienopyrimidines, further highlighting the compound's versatility in synthesizing biologically relevant heterocycles (Mohareb et al., 2003).

Biological Activities

Antimicrobial and Docking Studies : A study synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and evaluated them for antimicrobial activities. The synthesized compounds were subjected to molecular docking studies, indicating their potential as antimicrobial agents (Talupur et al., 2021).

Antitumor Activities of Thiophene Derivatives : Novel thiophene derivatives were synthesized and tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard controls. This indicates the potential of derivatives of 2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in developing therapeutics with diverse pharmacological properties (Amr et al., 2010).

Properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-9-10-5-7-11(8-6-10)16(22)20-17-14(15(19)21)12-3-1-2-4-13(12)23-17/h5-8H,1-4H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHOHIUIUDWYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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